molecular formula C14H10O5 B1199100 4,4'-Oxydibenzoic acid CAS No. 2215-89-6

4,4'-Oxydibenzoic acid

Cat. No.: B1199100
CAS No.: 2215-89-6
M. Wt: 258.23 g/mol
InChI Key: WVDRSXGPQWNUBN-UHFFFAOYSA-N
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Description

4,4’-Oxydibenzoic acid is an organic compound with the molecular formula C14H10O5. It is a derivative of benzoic acid, characterized by the presence of an ether linkage between two benzoic acid molecules. This compound is known for its high melting point and stability, making it a valuable monomer in the production of high-performance polymers .

Biochemical Analysis

Biochemical Properties

4,4’-Oxydibenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form amides and sulfonamides with pyrimidine derivatives, which are known for their biological activities . These interactions often involve the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity and stability of the biomolecules involved.

Cellular Effects

The effects of 4,4’-Oxydibenzoic acid on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of 4,4’-Oxydibenzoic acid have been found to exhibit anti-inflammatory, sedative, and antitumor activities . These effects are mediated through the modulation of specific signaling pathways and the regulation of gene expression.

Molecular Mechanism

At the molecular level, 4,4’-Oxydibenzoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s derivatives have been shown to inhibit enzymes that catalyze the proliferation of tumors . Additionally, 4,4’-Oxydibenzoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Oxydibenzoic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4,4’-Oxydibenzoic acid and its derivatives remain stable under ambient conditions, but their activity can diminish over time due to degradation . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may vary depending on the specific conditions and duration of exposure.

Dosage Effects in Animal Models

The effects of 4,4’-Oxydibenzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antitumor activities. At higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

4,4’-Oxydibenzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other biologically active compounds. For instance, the compound can be metabolized into amides and sulfonamides, which have distinct biological activities . These metabolic transformations can influence the compound’s overall effects on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, 4,4’-Oxydibenzoic acid is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its activity and function . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 4,4’-Oxydibenzoic acid plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression . These localization patterns can determine the compound’s overall effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Oxydibenzoic acid can be synthesized through various methods. One common approach involves the condensation reaction between 4-chlorobenzoic acid and 4-hydroxybenzoic acid in the presence of an acid-binding agent. The reaction is typically carried out in a polar high-boiling point solvent at temperatures ranging from 140°C to 280°C . Another method involves the hydrolysis of 4,4’-dicyanodiphenyl ether in a basic solution .

Industrial Production Methods: Industrial production of 4,4’-oxydibenzoic acid often employs the condensation method due to its simplicity and cost-effectiveness. The process involves readily available raw materials and can be conducted under normal pressure, resulting in high yield and quality .

Chemical Reactions Analysis

Properties

IUPAC Name

4-(4-carboxyphenoxy)benzoic acid
Source PubChem
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InChI

InChI=1S/C14H10O5/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDRSXGPQWNUBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074900
Record name 4,4'-Oxydibenzoic acid
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Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2215-89-6
Record name 4,4′-Oxybis[benzoic acid]
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Record name Benzoic acid, 4,4'-oxybis-
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Record name Benzoic acid, 4,4'-oxybis-
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Record name 4,4'-Oxydibenzoic acid
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Record name 4,4'-oxydibenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4,4'-Oxydibenzoic acid?

A1: The molecular formula of this compound is C14H10O5, and its molecular weight is 258.23 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, this compound has been characterized using various spectroscopic techniques. Researchers commonly employ infrared (IR) spectroscopy to identify characteristic functional groups such as carboxyl groups (COOH) and ether linkages (C-O-C). [, , , , , , , ] Additionally, UV-visible spectroscopy has been utilized to investigate the optical properties of H2OBA-containing complexes. [, ]

Q3: What is the thermal stability of this compound-based materials?

A3: this compound exhibits good thermal stability, making it a suitable building block for high-temperature applications. Studies have shown that H2OBA-based frameworks can withstand temperatures exceeding 290°C without significant decomposition. [] The incorporation of H2OBA into polybenzimidazoles resulted in materials with 10% weight loss temperatures above 520°C. []

Q4: How does the presence of this compound affect the solubility of polymers?

A4: Incorporating this compound into polymer chains can enhance their solubility in various solvents. For instance, aromatic copolyamides synthesized with H2OBA displayed improved solubility in organic solvents compared to their homopolyamide counterparts. [] Similarly, H2OBA-containing poly(amide-hydrazide)s and poly(amide-1,3,4-oxadiazole)s demonstrated solubility in polar organic solvents, enabling the fabrication of flexible films. []

Q5: What is known about the hydrolytic stability of this compound-based polybenzoxazoles?

A5: Research indicates that the hydrolytic stability of polybenzoxazoles (PBOs) incorporating this compound is superior to that of PBOs containing isophthalic acid or terephthalic acid. [] This enhanced stability is attributed to the decreased electrophilicity of the carbon atom within the oxazole ring, a result of the H2OBA moiety.

Q6: Can this compound-based materials exhibit catalytic activity?

A6: Yes, certain this compound-based materials have demonstrated catalytic activity. For example, a Ce(IV)-MOF synthesized with H2OBA exhibited enhanced photocatalytic activity in the degradation of methyl orange under ultraviolet light irradiation. [] This photocatalytic activity is suggested to stem from ligand-to-metal charge transfer from H2OBA to the Ce(IV) centers.

Q7: Are there examples of this compound-based MOFs being used for electrocatalysis?

A7: Yes, a heterometallic Mn0.5Zn0.5-bimetallic–organic framework incorporating this compound has been successfully employed as an electrocatalyst for the oxygen evolution reaction (OER). [] This non-calcined, layer-pillared MOF displayed promising OER activity with a low overpotential and Tafel slope, highlighting its potential in sustainable energy production.

Q8: Has computational chemistry been applied to study this compound systems?

A8: Yes, computational chemistry methods, specifically density functional theory (DFT) calculations, have been used to study this compound-based systems. For instance, DFT calculations were employed to confirm the structure of an Al-MOF (CAU-21-ODB) synthesized with H2OBA. [] These calculations provide valuable insights into the structural and electronic properties of H2OBA-containing materials.

Q9: What types of structures can be formed using this compound as a building block?

A9: this compound's flexible V-shaped structure makes it a versatile ligand for constructing diverse coordination polymers and MOFs. Researchers have reported a wide range of architectures, including 1D chains, 2D layers, and intricate 3D frameworks. [, , , , , , , , , , , , , , , ] The final structure is influenced by factors such as the choice of metal ions, reaction conditions, and the presence of auxiliary ligands.

Q10: How does the flexibility of this compound influence the formation of coordination polymers?

A10: The flexibility of this compound allows it to adopt various conformations, contributing to the structural diversity observed in H2OBA-based coordination polymers. [] The dihedral angle between the two benzene rings in H2OBA can vary significantly, enabling it to bridge metal centers in different orientations and facilitate the formation of diverse architectures.

Q11: Can this compound facilitate the formation of entangled structures?

A11: Yes, this compound has been shown to promote the assembly of entangled structures, including polycatenated and polythreaded networks. [, ] These intricate architectures often arise from the interplay between H2OBA's bridging ability and the coordination preferences of the metal ions used in the synthesis.

Q12: What is the role of auxiliary ligands in the formation of this compound-based frameworks?

A12: Auxiliary ligands, often N-donor ligands, play a crucial role in directing the assembly and fine-tuning the properties of this compound-based frameworks. [, ] These ligands can influence the coordination geometry of metal centers, control the dimensionality of the resulting structures, and introduce additional functionalities, such as luminescence or guest molecule recognition.

Q13: Can this compound-based MOFs be used for sensing applications?

A13: Yes, the luminescent properties of some this compound-based MOFs make them suitable for sensing applications. For example, a Zn(II) framework incorporating H2OBA exhibited selective fluorescence quenching in the presence of specific anions, such as chromate (CrO42-) and dichromate (Cr2O72-), suggesting its potential as an anion sensor. [] Another example is a Tb-organic framework incorporating H2OBA, which showed high selectivity for Fe3+ ion sensing via luminescence quenching. []

Q14: Has this compound been utilized in materials for proton conduction?

A14: Yes, this compound has been incorporated into materials demonstrating proton conductivity. A notable example is a water-stable sulfonate–carboxylate Tb–organic framework containing H2OBA. [] The noncoordinated sulfonate oxygen atoms within the MOF channels act as hopping sites for proton transfer, enabling proton conductivity reaching 1.66 × 10−4 S cm−1 at 98% relative humidity.

Q15: Is there any information available on the environmental impact of this compound?

A15: While specific data on the environmental impact of this compound is limited within the provided research, its use in developing sustainable technologies, such as photocatalysis and electrocatalysis, suggests potential environmental benefits. [, ] Further research focusing on the biodegradability and ecotoxicological effects of H2OBA and its derivatives is crucial to assess its overall environmental impact fully.

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